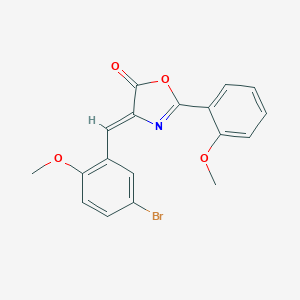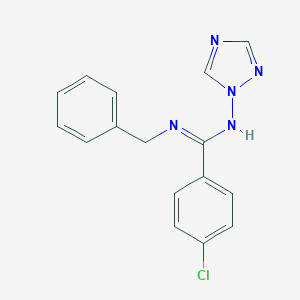![molecular formula C22H25NO3 B259186 Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B259186.png)
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that belongs to the family of benzamides. It is commonly used in scientific research due to its unique properties.
Wirkmechanismus
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is believed to exert its biological effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate leads to the activation of genes that are important for various biological processes.
Biochemical and Physiological Effects:
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antiviral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate in lab experiments is its specificity for HDACs. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. However, one limitation is that it may have off-target effects on other enzymes or receptors, leading to unintended biological effects.
Zukünftige Richtungen
There are many potential future directions for research on Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate. One direction is to study its effects on epigenetic regulation in various disease models. Another direction is to develop more specific HDAC inhibitors based on the structure of Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate. Additionally, it may be useful to study the effects of Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate in combination with other drugs for the treatment of various diseases.
Synthesemethoden
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is synthesized through a multistep process. The first step involves the reaction of 4-aminobenzoic acid with cyclohexanone to form 4-(cyclohexylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-phenylpropanamide to form the final product, Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is commonly used in scientific research as a tool to study the biological effects of benzamides. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. It is also used as a probe to study the binding of benzamides to various receptors.
Eigenschaften
Produktname |
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate |
|---|---|
Molekularformel |
C22H25NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
cyclohexyl 4-(3-phenylpropanoylamino)benzoate |
InChI |
InChI=1S/C22H25NO3/c24-21(16-11-17-7-3-1-4-8-17)23-19-14-12-18(13-15-19)22(25)26-20-9-5-2-6-10-20/h1,3-4,7-8,12-15,20H,2,5-6,9-11,16H2,(H,23,24) |
InChI-Schlüssel |
HMVPZJMRCPNSNP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
